2-(7-Bromo-3-isoquinolinyl)ethanol
Description
2-(7-Bromo-3-isoquinolinyl)ethanol is a brominated isoquinoline derivative featuring an ethanol substituent at the 3-position of the isoquinoline core. The bromine atom at the 7-position likely enhances electrophilic reactivity and lipophilicity, which could influence binding interactions in biological systems. The ethanol moiety may contribute to solubility in polar solvents, distinguishing it from non-hydroxylated analogs.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(7-bromoisoquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c12-10-2-1-8-6-11(3-4-14)13-7-9(8)5-10/h1-2,5-7,14H,3-4H2 |
InChI Key |
ADIJOODNHWUGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Phenolic Ethanol Derivatives
Evidence from tyrosol analogs (e.g., 2-(3-hydroxyphenyl)ethanol, 2-(4-hydroxy-3-methoxyphenyl)ethanol) highlights the role of substituent position and electronic effects on bioactivity. In mushroom tyrosinase inhibition assays, 2-(4-hydroxy-3-methoxyphenyl)ethanol (Compound 4) showed higher inhibition (mean rate: ~55%) compared to 2-(3-hydroxyphenyl)ethanol (Compound 2, ~30%) and tyrosol (Compound 1, ~20%) . This suggests that methoxy groups at meta/para positions enhance inhibitory potency. By contrast, 2-(7-Bromo-3-isoquinolinyl)ethanol’s bromine substituent may sterically hinder enzyme binding but increase hydrophobic interactions compared to hydroxyl or methoxy groups.
Brominated Isoquinoline Derivatives
The compound 7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one (CAS 877265-10-6) shares a brominated isoquinoline backbone but lacks the ethanol group, instead featuring a ketone and methyl group . This structural difference likely reduces its solubility in aqueous media compared to this compound. Additionally, the presence of the ethanol moiety in the target compound could improve bioavailability, as seen in other alcohol-functionalized pharmaceuticals.
Ethoxylated Phenolic Compounds
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) contains a bulky alkylphenoxyethoxy chain, conferring surfactant-like properties . While both compounds share an ethanol group, the target compound’s isoquinoline core and bromine substituent prioritize electronic modulation over amphiphilic behavior.
Data Table: Key Properties of Compared Compounds
*Calculated based on structural formulas.
Research Findings and Implications
- Substituent Position Matters: Para-substituted hydroxyl/methoxy groups enhance tyrosinase inhibition in phenolic ethanols, while bromine in isoquinolines may prioritize steric/electronic effects over direct enzyme interaction .
- Solubility Trade-offs: Ethanol moieties improve aqueous solubility (e.g., tyrosol analogs), but brominated aromatic systems (e.g., 7-bromo-isoquinolines) may reduce it unless balanced by polar groups .
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